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Compound of Interest

Compound Name: 4-Chloroheptane

Cat. No.: B3059406

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 4-chloroheptane. The information is presented in a structured format to facilitate its use in
research, drug development, and scientific applications. This document includes tabulated
guantitative data, detailed experimental methodologies, and visualizations of relevant chemical
pathways and experimental workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 4-chloroheptane. The
data is a combination of calculated values obtained using established computational methods
and experimental data where available.

Table 1: Calculated Thermochemical Properties of 4-
Chloroheptane
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Property Symbol Value Units Method
Standard
Enthalpy of AfH°gas -208.83 kJ/mol Joback Method
Formation (gas)
Standard Gibbs
Free Energy of AfG® -6.31 kJ/mol Joback Method
Formation
Enthalpy of
) AfusH® 14.56 kJ/mol Joback Method
Fusion
Enthalpy of
o AvapH® 35.17 kJ/mol Joback Method
Vaporization
Ideal Gas Heat
) Joback Method
Capacity (298.15 Cp,gas 209.54 J/(mol-K)
(Calculated)
K)
Standard Molar
Benson Method
Entropy (gas, S°gas 468.13 J/(mol-K)
(Calculated)
298.15 K)

Table 2: Experimental Thermochemical Data for 4-

Chloroheptane
Reaction Property Value Units Phase
Isomerization to
ArH° -0.23+£0.10 kJ/mol Gas
3-Chloroheptane
Isomerization to
ArH° -0.4+£0.2 kJ/mol Gas

2-Chloroheptane

Computational Methodology: Group Additivity

Methods
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Due to a lack of extensive experimental data for 4-chloroheptane, computational methods are
employed to estimate its thermochemical properties. The Joback and Benson group additivity
methods are well-established techniques for this purpose.

Joback Method

The Joback method estimates thermochemical properties by summing the contributions of
individual functional groups within a molecule. For 4-chloroheptane (C7H15Cl), the molecule
is broken down into the following groups:

2 x-CH3

4 x -CH2-

1 x >CH-

1 x -Cl (non-aromatic)
The ideal gas heat capacity (Cp,gas) is calculated using the following equation:
Cp,gas = (Za - 37.93) + (Zb + 0.210)T + (2c - 3.91 x 10-4)T2 + (2d + 2.06 x 10-7)T3

Using the standard group contributions at T = 298.15 K, the calculated ideal gas heat capacity
is 209.54 J/(mol-K).

Benson Group Additivity Method

The Benson method is another group contribution technique that is particularly useful for
estimating standard molar entropy (S°). The groups for 4-chloroheptane are:

2 x [C-(H)3(C)]

2 x [C-(H)2(C)2]

2 x [C-(H)2(C)(CCl)]

1 x [C-(H)(C)2(CI)]
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By summing the contributions of these groups and applying a symmetry correction, the
standard molar entropy (S°gas) at 298.15 K is estimated to be 468.13 J/(mol-K).

Experimental Protocol: Determination of Heat
Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid 4-chloroheptane can be experimentally determined using
Differential Scanning Calorimetry (DSC). The following protocol is a standard procedure for
such measurements.

Objective: To determine the specific heat capacity (cp) of liquid 4-chloroheptane as a function
of temperature.

Apparatus:

 Differential Scanning Calorimeter (DSC)

Hermetically sealed aluminum pans and lids

Microbalance

Sapphire standard for calibration

High-purity nitrogen gas for purging
Procedure:
o Calibration:

o Perform a baseline calibration by running the DSC with two empty, hermetically sealed
aluminum pans over the desired temperature range (e.g., -50°C to 150°C) at a constant
heating rate (e.g., 10°C/min).

o Calibrate the heat flow and temperature using a certified sapphire standard. A known
mass of the sapphire standard is placed in a sample pan and subjected to the same
temperature program as the baseline run.
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e Sample Preparation:

o

Accurately weigh an empty aluminum sample pan and lid.

[¢]

Introduce a small amount of 4-chloroheptane (typically 5-10 mg) into the pan.

[¢]

Hermetically seal the pan to prevent any loss of sample due to volatilization during the
experiment.

[¢]

Accurately weigh the sealed sample pan to determine the exact mass of the 4-
chloroheptane.

¢ Measurement:

o Place the sealed sample pan in the sample holder of the DSC and an empty sealed pan
as a reference.

o Equilibrate the sample at the starting temperature for a few minutes.

o Heat the sample at a constant rate (e.g., 10°C/min) through the desired temperature
range.

o Record the heat flow as a function of temperature.
o Data Analysis:

o Subtract the baseline curve from the sample and sapphire curves to obtain the net heat
flow.

o The specific heat capacity of the sample (cp,sample) is calculated using the following
equation: cp,sample = (Dsample / Dstd) x (mstd / msample) x cp,std where:

» Dsample and Dstd are the vertical displacements from the baseline for the sample and
standard, respectively.

» msample and mstd are the masses of the sample and standard, respectively.

» cp,std is the known specific heat capacity of the sapphire standard.
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Visualizations
Reaction Pathways of 4-Chloroheptane

As a secondary haloalkane, 4-chloroheptane can undergo both nucleophilic substitution (SN1
and SN2) and elimination (E1 and E2) reactions. The favored pathway depends on factors
such as the nature of the nucleophile/base, the solvent, and the temperature.
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Reactant

Nucleophilic Substitution

SN1 Pathway
(Weak Nucleophile, Polar Protic Solvent)

‘Step 1: Leaving group departs

Step 1: Leaving group depa

Concerted

Step 2: Nucleophile attacks

Concerted
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» To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical
Properties of 4-Chloroheptane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059406#thermochemical-data-for-4-chloroheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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